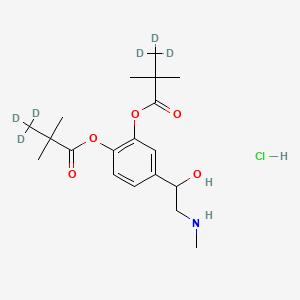

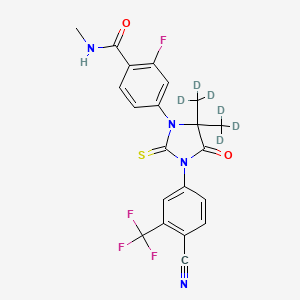

Enzalutamide-d6

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Enzalutamide-d6 is a deuterium-labeled derivative of enzalutamide, a second-generation androgen receptor inhibitor. Enzalutamide is primarily used in the treatment of castration-resistant prostate cancer. The deuterium labeling in this compound is used for pharmacokinetic studies to understand the drug’s metabolism and distribution in the body.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Enzalutamide-d6 involves the incorporation of deuterium atoms into the enzalutamide molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The key steps typically involve:

Deuteration of starting materials: Using deuterated reagents to introduce deuterium atoms into the precursor molecules.

Coupling reactions: Forming the core structure of enzalutamide with deuterium atoms in place.

Purification: Isolating and purifying the final product to ensure the correct incorporation of deuterium.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk synthesis: Using large quantities of deuterated reagents and solvents.

Optimization of reaction conditions: Ensuring high yield and purity of the final product.

Quality control: Rigorous testing to confirm the deuterium labeling and overall quality of the compound.

Análisis De Reacciones Químicas

Types of Reactions

Enzalutamide-d6 undergoes various chemical reactions, including:

Oxidation: Enzalutamide can be oxidized to form metabolites.

Reduction: Reduction reactions can modify the functional groups in the molecule.

Substitution: Substitution reactions can occur at specific sites on the molecule.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions include various metabolites and derivatives of enzalutamide, which can be studied for their pharmacological properties.

Aplicaciones Científicas De Investigación

Enzalutamide-d6 is widely used in scientific research, particularly in:

Pharmacokinetic studies: Understanding the absorption, distribution, metabolism, and excretion of enzalutamide.

Metabolic studies: Investigating the metabolic pathways and identifying metabolites.

Drug interaction studies: Examining how enzalutamide interacts with other drugs.

Biological research: Studying the effects of enzalutamide on cellular and molecular processes.

Medical research: Developing new therapeutic strategies for prostate cancer and other androgen receptor-related conditions.

Mecanismo De Acción

Enzalutamide-d6, like enzalutamide, acts as an androgen receptor inhibitor. It works by:

Inhibiting androgen binding: Preventing androgens from binding to their receptors.

Blocking nuclear translocation: Inhibiting the movement of the androgen receptor complex into the cell nucleus.

Preventing DNA binding: Stopping the androgen receptor complex from binding to DNA and activating gene expression.

These actions disrupt the androgen signaling pathway, which is crucial for the growth and survival of prostate cancer cells.

Comparación Con Compuestos Similares

Similar Compounds

Bicalutamide: Another androgen receptor inhibitor used in prostate cancer treatment.

Apalutamide: A newer androgen receptor inhibitor with a similar mechanism of action.

Darolutamide: An androgen receptor antagonist with a distinct chemical structure.

Uniqueness of Enzalutamide-d6

This compound is unique due to its deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies. This labeling provides insights into the drug’s behavior in the body, helping to optimize dosing and improve therapeutic outcomes.

Propiedades

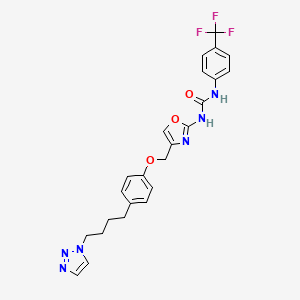

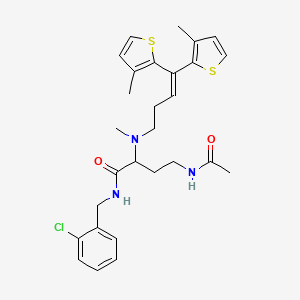

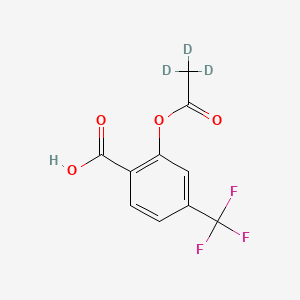

Fórmula molecular |

C21H16F4N4O2S |

|---|---|

Peso molecular |

470.5 g/mol |

Nombre IUPAC |

4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-4-oxo-2-sulfanylidene-5,5-bis(trideuteriomethyl)imidazolidin-1-yl]-2-fluoro-N-methylbenzamide |

InChI |

InChI=1S/C21H16F4N4O2S/c1-20(2)18(31)28(12-5-4-11(10-26)15(8-12)21(23,24)25)19(32)29(20)13-6-7-14(16(22)9-13)17(30)27-3/h4-9H,1-3H3,(H,27,30)/i1D3,2D3 |

Clave InChI |

WXCXUHSOUPDCQV-WFGJKAKNSA-N |

SMILES isomérico |

[2H]C([2H])([2H])C1(C(=O)N(C(=S)N1C2=CC(=C(C=C2)C(=O)NC)F)C3=CC(=C(C=C3)C#N)C(F)(F)F)C([2H])([2H])[2H] |

SMILES canónico |

CC1(C(=O)N(C(=S)N1C2=CC(=C(C=C2)C(=O)NC)F)C3=CC(=C(C=C3)C#N)C(F)(F)F)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-amino-1-[(2S,5R)-3-fluoro-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one](/img/structure/B12412594.png)

![2-[(1S,2S)-1-Ethyl-2-(phenylmethoxy)propyl]-2,4-dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-3H-1,2,4-triazol-3-one-d4](/img/structure/B12412611.png)